N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide
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Overview
Description
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a benzothiazole ring, a naphthalene moiety, and a methanesulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Naphthalene Moiety: The final step involves coupling the benzothiazole derivative with a naphthalene carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques for scalability.
Chemical Reactions Analysis
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, using nucleophiles like amines or thiols to form sulfonamide or sulfonothioate derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and dyes.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits acetylcholinesterase (AChE) by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Amyloid-Beta Aggregation: It also inhibits the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. This is achieved through binding to the amyloid-beta peptides and preventing their polymerization into toxic fibrils.
Comparison with Similar Compounds
N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)NAPHTHALENE-1-CARBOXAMIDE can be compared with other benzothiazole derivatives and naphthalene-based compounds:
Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole and 2-(4-hydroxyphenyl)benzothiazole share the benzothiazole core but differ in their functional groups, leading to variations in their biological activities and applications.
Naphthalene-Based Compounds: Naphthalene-1-carboxamide derivatives, such as N-(1-naphthyl)acetamide, exhibit different chemical properties and applications due to the absence of the benzothiazole ring and methanesulfonyl group.
The uniqueness of N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)NAPHTHALENE-1-CARBOXAMIDE lies in its multifunctional nature, combining the properties of both benzothiazole and naphthalene moieties, along with the methanesulfonyl group, which enhances its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H14N2O3S2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H14N2O3S2/c1-26(23,24)13-9-10-16-17(11-13)25-19(20-16)21-18(22)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,20,21,22) |
InChI Key |
RWWOOWXNFFAMBP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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